N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS: 476458-23-8) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3-phenylpropanamide moiety at position 2. Its molecular formula is C₂₁H₂₁N₃O₂S, with a molecular weight of 379.4753 g/mol . The SMILES notation (COc1ccc(cc1)n1nc2c(c1NC(=O)CCc1ccccc1)CSC2) highlights the fused thiophene-pyrazole system, methoxy group, and phenylpropanamide side chain. This compound is commercially available for research purposes, with pricing tiers ranging from $8/1g to $10/25g .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-10-8-16(9-11-17)24-21(18-13-27-14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMJSBXNBISPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multi-step reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. This is followed by the acylation of the resulting intermediate with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. The presence of the thieno[3,4-c]pyrazole core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Derivatives
The patent literature describes a crystalline form of (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (). Key differences include:
Tetrazole-Containing Propanamides
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS: 483993-11-9) shares a propanamide backbone but replaces the thieno-pyrazole system with a tetrazole ring. Key distinctions:
- Bioisosteric Replacement: The tetrazole group (a carboxylic acid bioisostere) may mimic carboxylate functionality in drug-receptor interactions, unlike the thieno-pyrazole core.
- Substituent Effects : The 4-fluorophenyl group introduces electron-withdrawing properties, contrasting with the electron-donating methoxyphenyl in the target compound .
Data Table: Comparative Analysis
Key Findings and Implications
- Structural Flexibility: The thieno-pyrazole core offers a balance between aromaticity and steric bulk, distinguishing it from oxadiazole or tetrazole-based analogues.
- Substituent Effects : Electron-donating groups (e.g., methoxyphenyl) may enhance membrane permeability, whereas sulfonyl or tetrazole groups improve target engagement in hydrophilic environments.
- Synthetic Challenges : The target compound’s fused heterocycle likely requires multi-step synthesis under controlled conditions, contrasting with simpler propanamide derivatives .
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, synthesis, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole moiety fused with a propanamide structure. The presence of the 4-methoxyphenyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 396.51 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : Preliminary evaluations indicate that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
- Cannabinoid Receptor Agonism : It acts as an agonist for cannabinoid receptors, leading to physiological effects that may have implications in pain management and neuroprotection.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
| Study | Findings | Methodology |
|---|---|---|
| Hsieh et al. (2012) | Demonstrated anti-diabetic properties in animal models | In vivo studies on glucose metabolism |
| Rani et al. (2014) | Showed significant anticancer activity against various cell lines | Cell viability assays and apoptosis detection |
| Berest et al. (2011) | Exhibited antimicrobial properties | Disc diffusion method and MIC determination |
Case Studies
- Anticancer Study : In a study conducted by Rani et al., the compound was tested against several cancer cell lines including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers.
- Anti-inflammatory Effects : A study focused on the anti-inflammatory effects showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS).
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the 4-methoxyphenyl group via electrophilic substitution.
- Coupling with 3-phenylpropanamide to yield the final product.
The multi-step synthesis allows for careful control over the introduction of functional groups that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
